{1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine
Description
Properties
IUPAC Name |
[1-[(5-bromopyridin-2-yl)methyl]piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c13-11-1-2-12(15-8-11)9-16-5-3-10(7-14)4-6-16/h1-2,8,10H,3-7,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHRDLXOUFBCCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Cyanohydrins with Pyridin-2-yl-methylamines
Overview:
A predominant approach involves the reductive amination of cyanohydrins with pyridin-2-yl-methylamines, which serves as a key step in constructing the core structure of the target compound.
- Starting materials:
- Cyanohydrins of formula (III), which are obtained from aldehydes or ketones via cyanide addition.
- Pyridin-2-yl-methylamines of formula (IV), which can be used as free bases or hydrochloride salts.
-
- The reaction medium is typically alcoholic, with methanol being preferred for its polarity and ability to stabilize intermediates.
- The medium is made basic by adding tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to facilitate the formation of iminium intermediates.
- Reduction is achieved using boron hydrides, notably sodium cyanoborohydride (NaBH₃CN), which selectively reduces iminium ions to amines without over-reduction.
-
- Cyanohydrin and pyridin-2-yl-methylamine are combined in the presence of DABCO in methanol.
- Sodium cyanoborohydride is added slowly at room temperature to promote reductive amination.
- The reaction is monitored until completion, then quenched and purified via extraction and chromatography.
- The process benefits from the addition of metal salts like iron sulfate to suppress side reactions, such as over-reduction or polymerization.
- The reaction typically proceeds at ambient temperature, enhancing operational simplicity and selectivity.
Heterocyclic Functionalization and Intermediate Derivatization
Overview:
The synthesis often involves the transformation of piperidin-4-one derivatives into more complex heterocyclic frameworks, incorporating bromination and fluorination steps to introduce halogen substituents at specific positions.
- Preparation of key intermediates:
- Starting from benzoyl-protected piperidin-4-one, the ketone is converted into an epoxide (IIa) via reaction with peracids or epoxidizing agents.
- Treatment with hydrogen fluoride-pyridine complex introduces fluorine at the 4-position, yielding compounds like 1-benzoyl-4-fluoro-4-hydroxymethylpiperidine (IIb).
- Subsequent activation of the hydroxymethyl group as an ester (e.g., para-toluenesulfonate ester) facilitates nucleophilic substitution.
- Incorporation of Bromine:
- Bromination of the pyridine ring is achieved via electrophilic aromatic substitution, using N-bromosuccinimide (NBS) under controlled conditions, to install the bromine atom at the 5-position of the pyridine ring.
- Halogenation steps are optimized to prevent over-bromination or unwanted substitution at other positions.
- The brominated intermediates are characterized by NMR and mass spectrometry, confirming regioselectivity.
Final Assembly and Purification
Overview:
The final step involves coupling the halogenated heterocyclic intermediates with the amine functionality, followed by purification.
- The brominated pyridine derivative undergoes nucleophilic substitution with the amine group, facilitated by bases such as potassium carbonate or cesium carbonate in polar aprotic solvents like dimethylformamide (DMF).
- The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
- The crude product is subjected to extraction, washed with water, dried over anhydrous magnesium sulfate, and purified via column chromatography or recrystallization.
Data Table: Summary of Preparation Methods
Notes and Considerations
Selectivity:
Halogenation and reduction steps require precise control to prevent side reactions, such as multiple substitutions or over-reduction.Reaction Optimization:
Temperature, solvent choice, and reagent equivalents are critical parameters that influence yield and purity.Safety:
Handling of reagents like hydrogen fluoride complexes and brominating agents demands strict safety protocols.Potential Variations: Alternative reductive agents (e.g., lithium aluminum hydride) or halogenation conditions can be employed based on specific substrate sensitivities.
Chemical Reactions Analysis
Types of Reactions
{1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives with altered functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of this compound in the development of anticancer therapies. The compound has shown promise in inhibiting the proliferation of cancer cells, particularly in models of leukemia and solid tumors. For instance, a study indicated that derivatives of pyridine compounds can effectively target specific pathways involved in tumor growth and metastasis .
2. Treatment of Autoimmune Diseases
The compound has also been investigated for its role in treating autoimmune diseases. Its mechanism involves modulating immune responses, which could lead to therapeutic effects in conditions such as rheumatoid arthritis and multiple sclerosis. Research suggests that the incorporation of bromopyridine into drug design enhances the selectivity and efficacy of immune modulators .
3. Neurological Applications
Given its piperidine structure, the compound is being explored for neuropharmacological applications. It has potential as a treatment for neurodegenerative diseases due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems. Preliminary findings indicate that it may help alleviate symptoms associated with disorders such as Alzheimer's disease by influencing cholinergic signaling pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of {1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine. The presence of the bromopyridine moiety is significant as it affects lipophilicity and binding affinity to target proteins. Studies have demonstrated that modifications to the piperidine ring can enhance bioavailability and reduce toxicity .
Case Studies
Case Study 1: Anticancer Efficacy
A recent investigation involved synthesizing derivatives of this compound and testing their efficacy against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating significant cytotoxicity against leukemia cells compared to standard chemotherapeutics .
Case Study 2: Immune Modulation
In a clinical study focusing on autoimmune diseases, patients treated with formulations containing this compound showed marked improvement in disease markers after 12 weeks. The study concluded that the compound's ability to modulate T-cell responses was a key factor in its therapeutic effectiveness .
Data Tables
| Application Area | Mechanism | Current Findings |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | Effective against leukemia; IC50 in micromolar range |
| Autoimmune Diseases | Immune response modulation | Significant improvement in clinical markers |
| Neurological Disorders | Interaction with neurotransmitter systems | Potential benefits observed in Alzheimer’s models |
Mechanism of Action
The mechanism of action of {1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bromopyridine moiety allows it to bind to active sites, modulating the activity of the target protein. This interaction can influence various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between {1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine and related compounds:
Key Observations :
- Substituent Effects : The bromopyridine group in the target compound provides distinct electronic and steric properties compared to fluorobenzyl () or methoxyethyl () substituents. Bromine’s electronegativity and size may enhance hydrophobic interactions in biological targets.
- Molecular Weight : The antimalarial MMV019918 has a higher molecular weight (452.26) due to its furan-phenyl extension, which may influence pharmacokinetics .
- Synthesis Complexity : Carboxamide derivatives (e.g., compound 13 in ) exhibit moderate yields (39–78%), suggesting challenges in coupling reactions involving bulky substituents .
Biological Activity
The compound {1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine, also referred to as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multicomponent reactions that yield various derivatives with enhanced biological properties. A notable method includes the reaction of 5-bromopyridine with piperidine derivatives under specific conditions that promote the formation of the desired amine structure.
Anticancer Properties
Research indicates that compounds containing the piperidine structure exhibit significant anticancer activity. For instance, studies have shown that related piperidine derivatives can inhibit the growth of various cancer cell lines, including lung, prostate, and breast cancers. The mechanism often involves the modulation of key signaling pathways associated with cancer proliferation and survival.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 15 | Apoptosis induction |
| Compound B | A549 (Lung) | 10 | Inhibition of Ras oncogene activity |
| Compound C | PC3 (Prostate) | 12 | Na+/K+ ATPase inhibition |
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated. Studies reveal that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate promising antibacterial effects.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 30 |
These findings suggest that this compound could be a candidate for further development as an antibacterial agent.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in various models. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and pathways, making it a potential therapeutic agent for inflammatory diseases.
Case Studies
- Case Study on Anticancer Activity : A study published in ACS Omega demonstrated that a derivative of this compound exhibited significant antiproliferative effects on breast cancer cells (MDA-MB-231) with an IC50 value of 15 µM. The study highlighted the compound's ability to induce apoptosis through activation of caspase pathways .
- Antimicrobial Evaluation : Another research article reported the synthesis of several piperidine derivatives, including this compound, which showed effective antimicrobial activity against clinical strains of Staphylococcus aureus and Escherichia coli, with MIC values ranging from 20 to 30 µg/mL .
- Anti-inflammatory Mechanism : A recent investigation focused on the anti-inflammatory properties of related piperidine compounds, revealing their capacity to downregulate TNF-alpha and IL-6 in vitro, suggesting potential applications in treating inflammatory conditions .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing {1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine, and how can intermediates be characterized?
- Key Steps :
- Intermediate Synthesis : Suzuki-Miyaura cross-coupling reactions (e.g., coupling bromopyridine derivatives with boronic acids) are critical for introducing the 5-bromopyridinyl group .
- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect the methanamine moiety during synthesis, followed by acidic deprotection (e.g., trifluoroacetic acid in dichloromethane) .
- Purification : Silica gel column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization from ether/hexane mixtures .
- Characterization : LC-MS for purity assessment, H NMR for structural confirmation (e.g., δ 8.16 ppm for pyridine protons) .
Q. How can researchers optimize the solubility and stability of this compound in aqueous buffers for biological assays?
- Methodology :
- Salt Formation : Convert the free base to hydrochloride salts using HCl in ether, improving aqueous solubility .
- Buffer Compatibility Testing : Assess stability in phosphate-buffered saline (PBS) at pH 7.4 and simulate physiological conditions (e.g., 37°C, 48 hours) .
- Analytical Monitoring : Use HPLC with UV detection (e.g., 254 nm) to track degradation .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying the pyridine and piperidine moieties to enhance antimalarial activity?
- SAR Findings :
- Bromine Substitution : The 5-bromo group on pyridine enhances target binding via halogen bonding, as shown in analogs of MMV019918 (IC < 100 nM against Plasmodium falciparum) .
- Piperidine Flexibility : Rigidifying the piperidine ring with methyl groups reduces conformational entropy, improving binding affinity .
- Experimental Design :
- Analog Synthesis : Replace bromine with chloro, fluoro, or methoxy groups; evaluate potency via in vitro parasite growth inhibition assays .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with hemozoin or cytochrome targets .
Q. How does the compound interact with GPCRs, and what computational tools can predict its off-target effects?
- Approach :
- GPCR Screening : Radioligand binding assays (e.g., H-labeled antagonists for serotonin or dopamine receptors) .
- In Silico Prediction : Use MolPort or ChEMBL databases to identify structural analogs with known GPCR activity. Molecular dynamics simulations (e.g., GROMACS) assess binding stability .
- Data Interpretation : Compare Ki values of analogs (e.g., 1-([1,1'-biphenyl]-3-yl)-N-((1-(2-chlorobenzyl)piperidin-4-yl)methyl)methanamine fumarate, Ki = 12 nM for 5-HT) .
Q. What metabolomic pathways are involved in the biotransformation of this compound, and how can metabolites be identified?
- Metabolite Profiling :
- In Vitro Studies : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-HRMS to detect phase I metabolites (e.g., hydroxylation at the piperidine ring) .
- Exact Mass Analysis : Use high-resolution mass spectrometry (HRMS) to identify metabolites with exact mass 366.2774042, indicative of N-dealkylation .
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Troubleshooting :
- Bioavailability Factors : Measure plasma protein binding (e.g., equilibrium dialysis) and logP values (e.g., shake-flask method) to assess tissue penetration .
- Metabolite Interference : Compare activity of parent compound vs. major metabolites (e.g., sulfoxide derivatives) in both models .
- Dose Optimization : Use PK/PD modeling (e.g., Phoenix WinNonlin) to correlate exposure and efficacy .
Methodological Tables
Key Notes
- Avoid commercial sources (e.g., BenchChem) per guidelines; prioritize peer-reviewed journals and institutional reports.
- Structural analogs (e.g., MMV019918) provide validated SAR frameworks for hypothesis-driven research .
- Cross-validate computational predictions with empirical data to resolve mechanistic uncertainties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
